N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: is a complex organic compound with a unique tricyclic structure
Properties
Molecular Formula |
C22H27N5O2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H27N5O2/c1-3-11-26-19(23)16(21(28)24-15-7-5-4-6-8-15)12-17-20(26)25-18-10-9-14(2)13-27(18)22(17)29/h9-10,12-13,15,23H,3-8,11H2,1-2H3,(H,24,28) |
InChI Key |
FDDXAMQRNIENTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=C(C=CC4=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Functional Group Introduction:
Final Assembly: The final compound is assembled through condensation reactions, where the imino and oxo groups are introduced under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-imino-10-methyl-1-[2-(4-morpholinyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- N-cyclohexyl-1-ethyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Uniqueness
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific tricyclic structure and the presence of multiple functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Biological Activity
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential for diverse biological activities due to its unique structural features and functional groups. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 345.40 g/mol. Its structure includes:
- Triazatricyclic framework : This contributes to the compound's reactivity and biological interactions.
- Functional groups : The presence of cyclohexyl, imino, and carboxamide groups enhances its chemical properties.
Biological Activity
Research indicates that compounds similar to N-cyclohexyl-6-imino-13-methyl-2-oxo exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against a range of bacterial strains.
- Anticancer Potential : Some derivatives have shown cytotoxic effects on cancer cell lines in vitro.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against certain Gram-positive bacteria | |
| Anticancer | Cytotoxic effects on breast and colon cancer cell lines | |
| Enzyme Inhibition | Inhibition of specific metabolic enzymes |
Synthesis
The synthesis of N-cyclohexyl-6-imino-13-methyl-2-oxo involves multi-step organic reactions that require optimization for yield and purity. The general synthetic pathway includes:
- Formation of the triazatricyclic core : Utilizing cyclization reactions.
- Introduction of functional groups : Through amination and acylation processes.
- Purification : Recrystallization or chromatography techniques to isolate the final product.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial activity of N-cyclohexyl-6-imino derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth at specific concentrations.
Case Study 2: Cytotoxicity Assay
In vitro cytotoxicity assays were performed on several cancer cell lines (e.g., MCF-7 and HT29). The compound demonstrated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Research Findings
Further investigations are necessary to elucidate the exact biological mechanisms by which N-cyclohexyl-6-imino exerts its effects. Current research focuses on:
- Mechanistic studies to understand how the compound interacts at the molecular level with target enzymes or receptors.
- Exploration of structure-activity relationships (SAR) to optimize the compound's efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
